2-Methyl-2-(5-methylthiophen-2-yl)propanal
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Overview
Description
2-Methyl-2-(5-methylthiophen-2-yl)propanal is an organic compound with the molecular formula C9H12OS It is a derivative of thiophene, a five-membered aromatic ring containing sulfur
Preparation Methods
The synthesis of 2-Methyl-2-(5-methylthiophen-2-yl)propanal typically involves the following steps:
Starting Materials: The synthesis begins with thiophene derivatives and appropriate aldehydes.
Reaction Conditions: The reaction often requires specific catalysts and solvents to facilitate the formation of the desired product. Common conditions include the use of Lewis acids or bases to promote the reaction.
Industrial Production: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
2-Methyl-2-(5-methylthiophen-2-yl)propanal undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding acids or ketones. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the aldehyde group to an alcohol. Sodium borohydride (NaBH4) is a typical reducing agent used in these reactions.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, where substituents replace hydrogen atoms on the ring.
Scientific Research Applications
2-Methyl-2-(5-methylthiophen-2-yl)propanal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: Researchers study this compound for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound’s derivatives are explored for their therapeutic potential, particularly in drug development.
Mechanism of Action
The mechanism of action of 2-Methyl-2-(5-methylthiophen-2-yl)propanal involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the derivative used .
Comparison with Similar Compounds
2-Methyl-2-(5-methylthiophen-2-yl)propanal can be compared with other thiophene derivatives:
Thiophene: The parent compound, thiophene, is a simpler structure without the additional methyl and propanal groups.
2-Methylthiophene: This compound has a methyl group attached to the thiophene ring but lacks the propanal group.
5-Methylthiophene-2-carbaldehyde: Similar to this compound but with different substitution patterns.
Unique Properties:
Properties
Molecular Formula |
C9H12OS |
---|---|
Molecular Weight |
168.26 g/mol |
IUPAC Name |
2-methyl-2-(5-methylthiophen-2-yl)propanal |
InChI |
InChI=1S/C9H12OS/c1-7-4-5-8(11-7)9(2,3)6-10/h4-6H,1-3H3 |
InChI Key |
AWRZGEGJIHZJET-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(S1)C(C)(C)C=O |
Origin of Product |
United States |
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